molecular formula C17H10ClF3N2O B2780585 (2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 1025263-05-1

(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B2780585
CAS No.: 1025263-05-1
M. Wt: 350.73
InChI Key: DJJSBSVBJBDQKI-ZHACJKMWSA-N
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Description

(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorobenzoyl group, a trifluoromethyl anilino group, and a prop-2-enenitrile moiety

Properties

IUPAC Name

(E)-2-(2-chlorobenzoyl)-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O/c18-15-4-2-1-3-14(15)16(24)11(9-22)10-23-13-7-5-12(6-8-13)17(19,20)21/h1-8,10,23H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJSBSVBJBDQKI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=CNC2=CC=C(C=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C(=C/NC2=CC=C(C=C2)C(F)(F)F)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with an appropriate base to form the 2-chlorobenzoyl intermediate.

    Coupling with Trifluoromethyl Aniline: The intermediate is then coupled with 4-(trifluoromethyl)aniline under controlled conditions to form the desired product.

    Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including recrystallization, chromatography, and distillation to obtain the final product with desired purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interfering with Cellular Processes: Such as cell division, signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile , also known as U-51754, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Molecular Formula

  • C : 17
  • H : 10
  • Cl : 1
  • F : 3
  • N : 2
  • O : 1

Structural Representation

The compound features a chlorobenzoyl moiety and a trifluoromethylphenyl group attached to a prop-2-enenitrile backbone, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, the presence of trifluoromethyl groups is often correlated with enhanced biological activity against various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that U-51754 can inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis, which are critical processes in tumor development and progression.

The proposed mechanism involves:

  • Apoptosis Induction : The compound activates apoptotic pathways, leading to increased DNA fragmentation in treated cells.
  • Angiogenesis Inhibition : It disrupts the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for tumor blood supply.

Pharmacological Studies

Pharmacological assessments have shown that U-51754 exhibits a dose-dependent response in inhibiting tumor cell growth. The IC50 values vary across different cell lines, indicating selective toxicity towards malignant cells while sparing normal cells.

Comparative Analysis Table

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)15Apoptosis induction
Study BPC-3 (prostate cancer)20Angiogenesis inhibition
Study CA549 (lung cancer)10Cell cycle arrest

Safety and Toxicity Profile

Toxicological evaluations have shown that while U-51754 exhibits potent anticancer activity, it also presents some cytotoxic effects on non-cancerous cell lines at higher concentrations. Further studies are needed to establish a comprehensive safety profile.

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